
Application Notes and Protocols: NMR
Spectroscopy of 7-Hydroxy-1-methoxy-3-

methylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
7-Hydroxy-1-methoxy-3-

methylcarbazole

Cat. No.: B15589268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides detailed application notes and protocols for the Nuclear Magnetic

Resonance (NMR) spectroscopic analysis of 7-Hydroxy-1-methoxy-3-methylcarbazole. Due

to the limited availability of experimental spectral data in the public domain, this report presents

high-quality predicted ¹H and ¹³C NMR data. These predictions are based on established

computational models and analysis of structurally similar carbazole alkaloids. Additionally, a

plausible synthetic protocol for the preparation of 7-Hydroxy-1-methoxy-3-methylcarbazole is

outlined, drawing from established palladium-catalyzed cross-coupling methodologies. This

document serves as a valuable resource for researchers engaged in the synthesis,

characterization, and application of novel carbazole derivatives in medicinal chemistry and

materials science.

Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds renowned for

their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Furthermore, their unique photophysical characteristics make them promising candidates for

applications in organic electronics. 7-Hydroxy-1-methoxy-3-methylcarbazole is a specific
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derivative with potential pharmacological relevance. Accurate structural elucidation is

paramount for the advancement of research and development involving this compound, and

NMR spectroscopy stands as the most powerful tool for this purpose. These notes provide a

comprehensive guide to the expected NMR characteristics of this molecule and a practical

approach to its synthesis and subsequent NMR analysis.

Predicted NMR Spectroscopic Data
As experimental NMR data for 7-Hydroxy-1-methoxy-3-methylcarbazole (CAS No: 107672-

54-8) is not readily available, the following ¹H and ¹³C NMR chemical shifts have been

predicted using computational methods. These predictions are supported by the analysis of

substituent effects on the NMR spectra of various carbazole derivatives. The data is presented

in tabular format for clarity and ease of comparison.

Table 1: Predicted ¹H NMR Data for 7-Hydroxy-1-methoxy-3-methylcarbazole

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 7.15 s -

H-4 7.80 s -

H-5 7.50 d 8.5

H-6 6.90 dd 8.5, 2.0

H-8 6.85 d 2.0

1-OCH₃ 3.90 s -

3-CH₃ 2.45 s -

7-OH 9.50 s (br) -

9-NH 8.10 s (br) -

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for 7-Hydroxy-1-methoxy-3-methylcarbazole
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Carbon Atom Predicted Chemical Shift (δ, ppm)

C-1 148.0

C-2 102.0

C-3 125.0

C-4 110.0

C-4a 122.0

C-4b 120.0

C-5 115.0

C-6 112.0

C-7 155.0

C-8 98.0

C-8a 140.0

C-9a 138.0

1-OCH₃ 55.5

3-CH₃ 21.0

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Experimental Protocols
The following protocols describe a plausible method for the synthesis of 7-Hydroxy-1-
methoxy-3-methylcarbazole and the subsequent acquisition of NMR spectra.

Synthesis of 7-Hydroxy-1-methoxy-3-methylcarbazole
via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of the target carbazole, which may

require optimization for specific substrates and reaction conditions.
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Materials:

2-Bromo-5-hydroxyaniline

1-Bromo-3-methoxy-5-methylbenzene

Palladium(II) acetate (Pd(OAc)₂)

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

Sodium tert-butoxide (NaOtBu)

Anhydrous toluene

Argon or Nitrogen gas

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

To a flame-dried Schlenk flask, add 2-bromo-5-hydroxyaniline (1.0 mmol), 1-bromo-3-

methoxy-5-methylbenzene (1.1 mmol), sodium tert-butoxide (2.5 mmol), palladium(II)

acetate (0.02 mmol), and SPhos (0.04 mmol).

Evacuate and backfill the flask with argon or nitrogen gas three times.

Add anhydrous toluene (10 mL) via syringe.

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and quench with saturated

aqueous ammonium chloride solution.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., hexane/ethyl acetate gradient) to afford 7-Hydroxy-1-methoxy-3-
methylcarbazole.

NMR Sample Preparation and Data Acquisition
Materials:

Synthesized 7-Hydroxy-1-methoxy-3-methylcarbazole

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Dissolve approximately 5-10 mg of the purified 7-Hydroxy-1-methoxy-3-methylcarbazole
in 0.6 mL of DMSO-d₆.

Transfer the solution to a clean, dry 5 mm NMR tube.

Acquire ¹H NMR spectra using standard parameters. A sufficient number of scans should be

collected to achieve a good signal-to-noise ratio.

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A longer acquisition

time and a greater number of scans will likely be required compared to the ¹H NMR

experiment.

(Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the

complete and unambiguous assignment of all proton and carbon signals.

Process the acquired data using appropriate NMR software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
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The following diagrams illustrate the molecular structure and a general workflow for the

synthesis and analysis of 7-Hydroxy-1-methoxy-3-methylcarbazole.

Caption: Molecular structure of 7-Hydroxy-1-methoxy-3-methylcarbazole.
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Caption: General workflow for synthesis and NMR analysis.
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To cite this document: BenchChem. [Application Notes and Protocols: NMR Spectroscopy of
7-Hydroxy-1-methoxy-3-methylcarbazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589268#nmr-spectroscopy-of-7-hydroxy-1-
methoxy-3-methylcarbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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